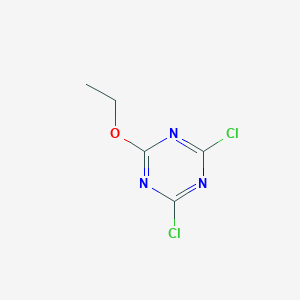

2,4-Dichloro-6-ethoxy-1,3,5-triazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-ethoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3O/c1-2-11-5-9-3(6)8-4(7)10-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSBXLTWCMFPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171422 | |

| Record name | 2,4-Dichloro-6-ethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18343-30-1 | |

| Record name | 2,4-Dichloro-6-ethoxy-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18343-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-ethoxy-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018343301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-6-ethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-ethoxy-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichloro-6-ethoxy-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2,4-Dichloro-6-ethoxy-1,3,5-triazine. The information is intended to support research and development activities in chemistry and related scientific fields.

Core Physicochemical Properties

This compound, a substituted triazine derivative, possesses distinct physicochemical characteristics that are crucial for its handling, application, and analysis. A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 18343-30-1 | [1][2] |

| Molecular Formula | C₅H₅Cl₂N₃O | [1][2] |

| Molecular Weight | 194.02 g/mol | [2] |

| Boiling Point | 340.6°C at 760 mmHg | [1] |

| Density | 1.453 g/cm³ | [1] |

| Flash Point | 159.8°C | [1] |

| Topological Polar Surface Area (TPSA) | 47.9 Ų | |

| logP | 1.5771 |

Synthesis and Reactivity

The synthesis of this compound typically involves the nucleophilic substitution of chlorine atoms on a cyanuric chloride core. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise substitution.

A general approach for the synthesis of 2,4-dichloro-6-substituted-s-triazines starts with cyanuric chloride. The first substitution is generally carried out at low temperatures (0-5 °C), the second at room temperature, and the third at higher temperatures.

Experimental Protocol: General Synthesis of a 2,4-Dichloro-6-substituted-1,3,5-triazine

This protocol describes a general method for the monosubstitution of cyanuric chloride, which can be adapted for the synthesis of the ethoxy derivative.

-

Reaction Setup: A solution of cyanuric chloride (0.1 mole) in a suitable solvent such as dry acetone (80 ml) is prepared in a reaction vessel equipped with a stirrer and a cooling bath.

-

Nucleophilic Addition: The solution is cooled to 0-5°C. A nucleophile, in this case, ethanol (0.1 mole), is added to the stirred solution.

-

pH Neutralization: The pH of the reaction mixture is neutralized by the controlled addition of a base, such as a 10% sodium bicarbonate (NaHCO₃) solution. The reaction is allowed to proceed for 3-4 hours at this temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system, for instance, a toluene:acetone (8:2) mixture.

-

Isolation and Purification: Upon completion, the product is isolated from the reaction mixture. This can be achieved by physical separation methods such as filtration. The crude product is then dried and purified, typically by recrystallization from a suitable solvent like ethanol.

Applications and Biological Relevance

This compound is primarily utilized as a selective herbicide. Its mode of action involves the inhibition of photosynthesis in targeted plant species, leading to their eventual demise. This selectivity allows for its use in agricultural settings to control weeds in various crops, including corn, soybeans, and wheat.[1] It is also used for vegetation management in industrial and commercial areas.[1]

While the broad mechanism of action is understood to be photosynthesis inhibition, detailed signaling pathways specific to this compound are not extensively documented in publicly available literature. The biological activity of triazine derivatives is an active area of research, with various substituted triazines being investigated for a range of bioactivities, including antimicrobial and anticancer properties.[3][4][5] However, specific data for the ethoxy derivative in these areas is limited.

Safety, Handling, and Disposal

Due to its potential hazardous effects, this compound must be handled with care.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[6] Keep away from heat and sources of ignition.[4]

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. Do not flush into surface water or sanitary sewer systems.[3][4]

This technical guide provides a summary of the available information on this compound. Further in-depth research and experimental validation are recommended for specific applications.

References

Solubility Profile of 2,4-Dichloro-6-ethoxy-1,3,5-triazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,4-Dichloro-6-ethoxy-1,3,5-triazine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from related compounds and outlines a comprehensive experimental protocol for determining precise solubility values.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter in chemical research and development, influencing reaction kinetics, purification processes, and formulation strategies. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. For instance, polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.

The molecular structure of this compound, featuring a heterocyclic triazine ring with two chlorine atoms and an ethoxy group, suggests a degree of polarity. However, the overall molecule is expected to exhibit significant non-polar character, leading to good solubility in a range of organic solvents.

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Expected Qualitative Solubility |

| Polar Protic | Methanol, Ethanol | Good |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Excellent |

| Non-Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF) | Good to Excellent |

| Non-Polar | Benzene, Toluene, Hexane | Moderate to Good |

| Aqueous | Water | Poor / Limited |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details a common and reliable method for determining the solubility of a compound like this compound.

Objective

To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains to be definitively established in the literature, a strong qualitative understanding can be inferred from the behavior of analogous dichlorotriazine compounds. It is anticipated that this compound will exhibit good solubility in a wide array of common organic solvents, with limited solubility in aqueous media. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for obtaining accurate and reproducible data. This information is paramount for the successful design and implementation of chemical syntheses, purification strategies, and formulation development involving this compound.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2,4-Dichloro-6-ethoxy-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-dichloro-6-ethoxy-1,3,5-triazine (CAS No. 18343-30-1), a key intermediate in various synthetic pathways. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted spectroscopic characteristics based on its molecular structure and data from analogous compounds. Furthermore, it details generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for dichlorotriazine derivatives, and illustrates a logical workflow for such spectroscopic analysis.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₅H₅Cl₂N₃O Molecular Weight: 194.02 g/mol Chemical Structure:

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of its functional groups and comparison with structurally similar triazine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C -Cl (Triazine ring) |

| ~170 | C -O (Triazine ring) |

| ~65 | -C H₂-CH₃ |

| ~14 | -CH₂-C H₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium | C-H stretch (alkane) |

| ~1550-1450 | Strong | C=N stretch (triazine ring) |

| ~1250 | Strong | C-O stretch (ether) |

| ~850-800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Interpretation |

| 193, 195, 197 | [M]⁺• Molecular ion peak with isotopic pattern for 2 Cl atoms |

| 164, 166 | [M - C₂H₅]⁺ Fragment ion (loss of ethyl group) |

| 149, 151 | [M - OC₂H₅]⁺ Fragment ion (loss of ethoxy group) |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2][3][4]

-

Ensure the sample is fully dissolved. If necessary, gently vortex or warm the sample.[2][4]

-

Filter the solution into the NMR tube to remove any particulate matter.[4][5]

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a standard pulse program for a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

-

-

¹³C NMR Spectroscopy:

-

For ¹³C NMR, a more concentrated sample (50-100 mg) is preferable due to the low natural abundance of the ¹³C isotope.[2][3]

-

Acquire the spectrum using a standard proton-decoupled pulse sequence.[6]

-

A wider spectral width (e.g., 0-220 ppm) is necessary.[7]

-

A greater number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are typically required to obtain a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum and reference the chemical shifts to the deuterated solvent signal.[8]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the IR beam path and record the spectrum.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is usually presented in terms of transmittance or absorbance as a function of wavenumber.[9]

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

For a relatively volatile compound like this, GC-MS with Electron Ionization (EI) is a common technique. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.[10]

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).

-

The instrument will detect the molecular ion and any fragment ions produced during the ionization process.

-

High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. cif.iastate.edu [cif.iastate.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

The Reactivity of Chlorine Atoms in 2,4-Dichloro-6-ethoxy-1,3,5-triazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the chlorine atoms in 2,4-dichloro-6-ethoxy-1,3,5-triazine, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details the principles of its reactivity, experimental protocols for its synthesis and modification, and its role in modulating key biological signaling pathways.

Introduction to this compound

This compound belongs to the s-triazine class of compounds, characterized by a six-membered ring containing three nitrogen and three carbon atoms. The presence of two reactive chlorine atoms and an ethoxy group on the triazine core makes it a valuable scaffold for the synthesis of a diverse range of functionalized molecules. The differential reactivity of the chlorine atoms allows for sequential and selective nucleophilic substitution, enabling the controlled introduction of various functionalities. This property is extensively utilized in the construction of combinatorial libraries and the development of targeted therapeutics.

The core of its utility lies in the electron-deficient nature of the triazine ring, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms serve as excellent leaving groups, making the molecule susceptible to attack by a wide array of nucleophiles, including amines, thiols, and alcohols.

Reactivity of the Chlorine Atoms

The two chlorine atoms in this compound exhibit different reactivity towards nucleophilic substitution. This difference is primarily governed by the electronic effect of the substituent introduced in the first substitution step and the reaction temperature.

Sequential Substitution: The substitution of the first chlorine atom is generally faster and occurs at lower temperatures than the substitution of the second chlorine atom. This is because the introduction of an electron-donating group in the first step reduces the electrophilicity of the triazine ring, thereby deactivating it towards further nucleophilic attack.

Temperature Dependence: The selective substitution of the chlorine atoms is highly dependent on the reaction temperature. Typically, the first substitution can be achieved at temperatures around 0°C, while the second substitution requires elevated temperatures, often at room temperature or higher. This temperature-controlled reactivity allows for the stepwise introduction of different nucleophiles, leading to the synthesis of asymmetrically substituted triazines.

Nucleophile Reactivity: The rate of the substitution reaction is also influenced by the nature of the nucleophile. Generally, the reactivity of nucleophiles towards the dichlorotriazine core follows the order: alcohols > thiols > amines.

Quantitative Reactivity Data

| Substitution Step | Nucleophile | Typical Reaction Temperature (°C) | Typical Reaction Time |

| First Chlorine | Primary Amine | 0 - 5 | 1 - 4 hours |

| Secondary Amine | 0 - 5 | 2 - 6 hours | |

| Thiol | 0 - Room Temperature | 1 - 3 hours | |

| Second Chlorine | Primary Amine | Room Temperature - 50 | 4 - 24 hours |

| Secondary Amine | Room Temperature - 70 | 6 - 48 hours | |

| Thiol | Room Temperature - 60 | 3 - 12 hours |

Note: Reaction times and temperatures can vary significantly based on the specific nucleophile, solvent, and presence of a base.

Experimental Protocols

Synthesis of this compound

This protocol describes a typical synthesis of this compound starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Materials:

-

Cyanuric chloride

-

Ethanol

-

A suitable base (e.g., N,N-diisopropylethylamine (DIPEA) or sodium carbonate)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve cyanuric chloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, prepare a solution of ethanol (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM.

-

Add the ethanol/DIPEA solution dropwise to the cyanuric chloride solution at 0°C over a period of 30 minutes.

-

Stir the reaction mixture at 0°C for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

General Protocol for Nucleophilic Substitution of a Chlorine Atom

This protocol outlines a general procedure for the substitution of one of the chlorine atoms in this compound with a nucleophile (e.g., an amine).

Materials:

-

This compound

-

Nucleophile (e.g., primary or secondary amine)

-

A suitable base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DCM or THF)

-

Magnetic stirrer and stirring bar

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask.

-

Add the nucleophile (1.0-1.2 eq) and the base (1.1-1.5 eq) to the solution.

-

Stir the reaction mixture at the appropriate temperature (e.g., room temperature for the second substitution).

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, work up the reaction by washing with water and brine.

-

Dry the organic layer, filter, and concentrate to obtain the crude monosubstituted product.

-

Purify the product as necessary.

Visualization of Reaction Workflows and Signaling Pathways

Experimental Workflow for Sequential Substitution

The following diagram illustrates a typical workflow for the sequential nucleophilic substitution of this compound.

Caption: Sequential substitution workflow for this compound.

Role in Drug Development: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Substituted 1,3,5-triazine derivatives have emerged as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[5] The triazine scaffold serves as a versatile platform for designing dual PI3K/mTOR inhibitors, which can offer a powerful therapeutic strategy.[1][2][3][4]

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR pathway by a generic substituted triazine derivative.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a substituted triazine derivative.

Conclusion

This compound is a highly valuable building block in modern drug discovery and development. Its predictable and controllable reactivity allows for the synthesis of diverse molecular architectures. The ability of substituted triazine derivatives to potently and selectively inhibit key signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores their therapeutic potential. This guide provides a foundational understanding of the reactivity and application of this important chemical entity, serving as a resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further quantitative kinetic studies on the nucleophilic substitution reactions of this compound would be highly beneficial to the scientific community for the precise design and optimization of synthetic routes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.csiro.au [discovery.csiro.au]

mechanism of nucleophilic substitution on dichloro-s-triazines

An In-Depth Technical Guide to the Mechanism of Nucleophilic Substitution on Dichloro-s-Triazines

Introduction

The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in medicinal chemistry, materials science, and agrochemicals. Its utility stems from the predictable and sequential reactivity of its chlorinated precursors, primarily 2,4,6-trichloro-s-triazine (cyanuric chloride) and its disubstituted derivatives, dichloro-s-triazines. These compounds undergo nucleophilic aromatic substitution (SNAr) reactions with a high degree of control, allowing for the precise installation of various functional groups. This guide provides a detailed exploration of the core mechanisms governing these substitutions, experimental considerations, and quantitative data for researchers, scientists, and professionals in drug development. The reactivity of the triazine ring is characterized by a significant electron deficiency due to the presence of three electronegative nitrogen atoms, making the carbon atoms highly susceptible to nucleophilic attack.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of chlorine atoms on a dichloro-s-triazine ring proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr).

-

Nucleophilic Attack: A nucleophile (Nu:) attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

-

Chloride Elimination: The aromaticity of the triazine ring is restored through the expulsion of a chloride ion (Cl⁻) as the leaving group.

The overall reaction is driven by the formation of a more stable product. The presence of the remaining chlorine atom and the other ring substituent influences the reactivity of the second substitution site.

Factors Influencing Reactivity and Selectivity

The sequential substitution on triazine rings can be meticulously controlled by tuning several reaction parameters.

-

Temperature: Temperature is the most critical factor for controlling the degree of substitution. The replacement of chlorine atoms becomes progressively more difficult with each substitution due to the introduction of electron-donating nucleophiles, which reduces the electrophilicity of the remaining carbon-chlorine bonds.[1][2]

-

Nucleophile Strength and Order of Addition: The nature of the nucleophile is paramount. The general order of preferential incorporation into the triazine core has been found to be alcohols > thiols > amines.[1] It is experimentally noted that once an amine is incorporated, substituting other nucleophiles becomes significantly more difficult.[5] Therefore, in the synthesis of mixed-substituted triazines (e.g., O,N-type), the oxygen nucleophile should be introduced first.[5]

-

Base and Solvent: A base, such as Diisopropylethylamine (DIEA), Triethylamine (TEA), or inorganic carbonates (K₂CO₃, NaHCO₃), is required to neutralize the HCl evolved during the reaction.[1][3][6] The choice of solvent depends on the solubility of the reactants and the reaction temperature. Dichloromethane (DCM), Tetrahydrofuran (THF), and acetone are commonly employed.[1]

Quantitative Data Summary

The following tables summarize reaction conditions and kinetic data for nucleophilic substitutions on dichloro-s-triazines derived from various studies.

Table 1: Representative Conditions for Monosubstitution on Cyanuric Chloride

| Nucleophile | Base | Solvent | Temperature (°C) | Time | Citation |

| Butan-2-amine | DIEA | DCM | 0 | 30 min | [1] |

| 3-Methylbutane-2-thiol | DIEA | DCM | 0 | 30 min | [1] |

| 2-Phenylethan-1-ol | DIEA | DCM | 0 | 30 min | [1] |

| 4-Aminobenzonitrile | K₂CO₃ | Acetone | 0 | 4 h | [5] |

| Methanol | NaHCO₃ | Water/Methanol | 0 | 3 h | [5] |

| Amino acids | TEA | Dioxane/H₂O | Room Temp | Overnight | [3] |

Table 2: Representative Conditions for Second Substitution on Dichloro-s-triazines

| Dichloro-s-triazine Substrate | Nucleophile | Base | Solvent | Temperature | Time | Citation |

| X-DCT* | Various Nucleophiles | DIEA | DCM | Room Temp | 12 h | [1] |

| Piperidine/Morpholine-DCT | Amino Acid Esters | DIEA | DMF | Room Temp | Overnight | [3] |

| 4-((4,6-dichloro...)-amino)benzonitrile | Piperidine | K₂CO₃ | THF | Room Temp | 24 h | [5] |

| 7-hydroxy-6-chloro-4-methyl-coumarin-DCT | 3-Amino acetophenone | Na₂CO₃ | Acetone | < 28 °C | 4-5 h | [6] |

*X-DCT refers to a 2,4-dichloro-6-substituted s-triazine where the substituent is derived from butan-2-amine, 3-methylbutane-2-thiol, or 2-phenylethan-1-ol.

Table 3: Kinetic Parameters for Alkaline Hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines [7]

| Parameter | Hammett Equation | Correlation (r) |

| Bimolecular Rate Constant (kOH) | log kOH = (1.06 ± 0.15)σ° – (0.064 ± 0.054) | 0.9709 |

| Ionization Constant (Ka) | pKa = (–2.13 ± 0.16)σ° + (10.92 ± 0.06) | 0.9919 |

The data indicate a mechanism involving the addition of a hydroxide ion to the neutral triazine, with substantial charge accumulation in the transition state.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols based on cited literature.

Protocol 1: Synthesis of a Monosubstituted Dichloro-s-triazine (X-DCT)[1]

-

Preparation: Dissolve 2,4,6-trichloro-s-triazine (TCT) (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Add the desired nucleophile (1.0 eq) to the stirring solution, followed by the dropwise addition of Diisopropylethylamine (DIEA) (1.0 eq).

-

Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the TCT starting material is fully consumed.

-

Workup: Dilute the reaction mixture with DCM and wash several times with water to remove DIEA salts. Collect the organic layer.

-

Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 2-substituted-4,6-dichloro-s-triazine product.

Protocol 2: Synthesis of a Disubstituted Monochloro-s-triazine (XY-MCT)[1]

-

Preparation: Dissolve the monosubstituted dichloro-s-triazine (X-DCT) (1.0 eq) from the previous step in DCM.

-

Addition of Reagents: Add the second nucleophile (1.0 eq) to the solution, followed by the addition of DIEA (1.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC until the X-DCT starting material is consumed.

-

Workup and Isolation: Perform the same workup and isolation procedure as described in Protocol 1 to obtain the pure 2,4-disubstituted-6-chloro-s-triazine product.

Conclusion

The nucleophilic substitution on dichloro-s-triazines is a robust and highly controllable process governed by the SNAr mechanism. By carefully manipulating reaction conditions—primarily temperature, but also the choice of nucleophile, base, and solvent—researchers can achieve selective and sequential substitution to build a vast library of mono- and di-substituted triazine derivatives. The predictable nature of this chemistry solidifies the s-triazine core as a privileged scaffold for developing new therapeutics, functional materials, and other advanced chemical entities. This guide provides the foundational mechanistic understanding and practical protocols necessary for professionals to effectively utilize this versatile chemical platform.

References

- 1. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Rising Potential of Ethoxy-Substituted Triazines in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has long been a privileged structure in medicinal chemistry due to its versatile biological activities.[1][2][3] The ability to readily modify the triazine core at the 2, 4, and 6 positions allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of a wide array of therapeutic agents.[3][4] Among the various substitutions, the incorporation of ethoxy groups has emerged as a promising strategy for enhancing the efficacy and drug-like properties of triazine-based compounds. This technical guide provides an in-depth exploration of the potential applications of ethoxy-substituted triazines in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Anticancer Activity: Targeting Key Signaling Pathways

Ethoxy-substituted triazines have demonstrated significant potential as anticancer agents, with research highlighting their ability to inhibit the proliferation of various cancer cell lines. The introduction of alkoxy groups, such as ethoxy and the closely related methoxy groups, has been shown to be a critical factor in their cytotoxic activity.[2][5]

Quantitative Analysis of Anticancer Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various triazine derivatives, including those with alkoxy substitutions, against several human cancer cell lines. This data provides a comparative overview of their potency.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | 2,4-dimethoxy-6-(...)-1,3,5-triazine | A549 (Lung) | 0.20 | [6] |

| MCF-7 (Breast) | 1.25 | [6] | ||

| Hela (Cervical) | 1.03 | [6] | ||

| Compound B | 2-(...)-4,6-dimorpholino-1,3,5-triazine (ZSTK474 analog) | PI3Kα | 0.00032 | [7] |

| Compound C | 2,4-bis(dimethylamino)-6-ethoxy-1,3,5-triazine | DLD-1 (Colon) | Not Specified | [5] |

| HT-29 (Colon) | Not Specified | [5] | ||

| Compound D | 2-(...)-4-methoxy-6-(...)-1,3,5-triazine | EGFR-TK | 2.54 | [7] |

| Compound E | 2-(...)-4,6-dimethoxy-1,3,5-triazine | C. albicans | - | [8] |

Note: Data for methoxy-substituted triazines are included to provide insight into the potential activity of structurally similar ethoxy-substituted analogs, given the limited direct data for the latter.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which triazine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[9][10] Notably, derivatives of s-triazine have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.[6][7]

Antimicrobial and Antiviral Applications

Beyond their anticancer properties, ethoxy-substituted triazines have also been investigated for their potential as antimicrobial and antiviral agents. The triazine core can be functionalized to interact with various microbial targets.[11][12]

Quantitative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative triazine derivatives against various bacterial and fungal strains.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| Compound F | 2,4,6-trisubstituted-s-triazine | S. aureus | 62.5-250 | [12] |

| B. subtilis | 62.5-250 | [12] | ||

| C. albicans | 125 | [12] | ||

| Compound G | s-triazine-dihydropyrimidine hybrid | C. albicans | 1.25-5.00 | [12] |

| Compound H | 2,4,6-trisubstituted-s-triazine | C. albicans | 3.125 | [8] |

| C. tropicalis | 6.25 | [8] |

Antiviral Activity

Triazine derivatives have shown promise as antiviral agents, with some compounds exhibiting activity against a broad spectrum of DNA viruses.[13] For instance, certain triazine analogues have demonstrated potent activity against herpes simplex virus (HSV), human cytomegalovirus (HCMV), and adenoviruses.[13] The antiviral mechanism often involves the inhibition of viral DNA polymerase or other essential viral enzymes.[14]

Experimental Protocols

The synthesis of ethoxy-substituted triazines typically starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise substitution of the chlorine atoms with ethoxy groups can be controlled by temperature, allowing for the synthesis of mono-, di-, and tri-substituted derivatives.[4]

General Synthesis of 2-Chloro-4,6-diethoxy-1,3,5-triazine

This protocol is adapted from the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine.[15][16][17]

Materials:

-

Cyanuric chloride

-

Sodium ethoxide

-

N,N-Dimethylformamide (DMF)

-

Heptane

-

Ice

Procedure:

-

Dissolve cyanuric chloride in DMF in a reaction flask.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture while maintaining the temperature below 10 °C. The molar ratio of cyanuric chloride to sodium ethoxide should be approximately 1:2.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from heptane to obtain pure 2-chloro-4,6-diethoxy-1,3,5-triazine.

Structure-Activity Relationships and Future Perspectives

The biological activity of substituted triazines is highly dependent on the nature and position of the substituents on the triazine ring.[11][18] Structure-activity relationship (SAR) studies have shown that the introduction of alkoxy groups, such as ethoxy, can significantly influence the compound's potency and selectivity. For instance, in the context of anticancer activity, the presence of specific alkoxy and amino substituents can enhance the inhibitory activity against kinases like PI3K and EGFR.[3][7]

The future of ethoxy-substituted triazines in medicinal chemistry is promising. Further research focusing on the following areas will be crucial for advancing these compounds towards clinical applications:

-

Optimization of Substitution Patterns: Systematic modification of the triazine core with various ethoxy and other functional groups to improve potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Detailed Mechanisms of Action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Studies: Comprehensive evaluation of the therapeutic potential and toxicological profile of lead compounds in preclinical animal models.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. "Synthesis of [1,2,4]-Triazines as Kinase Inhibitors and of Novel Fluor" by Fenger Zhou [digitalcommons.usf.edu]

- 10. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Page loading... [wap.guidechem.com]

- 16. CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine - Google Patents [patents.google.com]

- 17. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap [eureka.patsnap.com]

- 18. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. | Semantic Scholar [semanticscholar.org]

Synthetic Routes to 2,4-Dialkoxy-6-chloro-1,3,5-triazines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes to 2,4-dialkoxy-6-chloro-1,3,5-triazines, a class of compounds with significant applications in medicinal chemistry, materials science, and as versatile intermediates in organic synthesis. The core of their synthesis revolves around the stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and inexpensive starting material.

Core Synthetic Strategy: Stepwise Nucleophilic Substitution

The synthesis of 2,4-dialkoxy-6-chloro-1,3,5-triazines is predominantly achieved through the sequential displacement of the chlorine atoms of cyanuric chloride with alkoxy groups. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, a property that allows for controlled and selective synthesis.[1][2] The first chlorine atom is highly reactive and can be substituted at low temperatures (around 0 °C), the second requires moderately elevated temperatures (room temperature to reflux), and the third substitution necessitates more forcing conditions.[3] This differential reactivity is the cornerstone of synthesizing unsymmetrically substituted triazines.

The general synthetic pathway involves the reaction of cyanuric chloride with two equivalents of an alcohol or an alkoxide. The choice of the nucleophile (alcohol with a base or a pre-formed metal alkoxide) and the reaction conditions (temperature, solvent, and base) are critical in achieving high yields and minimizing the formation of mono-alkoxy and tri-alkoxy byproducts.

Key Synthetic Pathways

The two main approaches for the synthesis of 2,4-dialkoxy-6-chloro-1,3,5-triazines are:

-

Reaction with Alcohols in the Presence of a Base: This is a common and convenient method where cyanuric chloride is treated with two equivalents of an alcohol in the presence of a base, such as sodium bicarbonate, sodium carbonate, or an organic amine (e.g., diisopropylethylamine - DIEA).[4][5][6] The base is crucial to neutralize the hydrochloric acid generated during the reaction.

-

Reaction with Metal Alkoxides: The use of pre-formed metal alkoxides, such as sodium methoxide or lithium alkoxides, offers a more reactive nucleophile.[1][7] This method can be advantageous for less reactive alcohols or when milder reaction conditions are desired.

The logical workflow for the synthesis is depicted in the following diagram:

Caption: General synthetic routes to 2,4-dialkoxy-6-chloro-1,3,5-triazines.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine, a representative example of this class of compounds.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyanuric Chloride | Methanol, Sodium Bicarbonate | Methanol/Water | Reflux | 0.5 | ~74 | [4] |

| Cyanuric Chloride | Methanol, Sodium Bicarbonate | Methanol | Reflux | 4-6 | High | [5] |

| Cyanuric Chloride | Sodium Methoxide | N,N-Dimethylformamide | 5-10 then reflux | 4.5 | up to 91 | [7][8] |

| Cyanuric Chloride | Methanol, Sodium Bicarbonate | Methanol/Water | 35 then reflux | - | - | [4] |

| Cyanuric Chloride | Methanol, Sodium Bicarbonate, Hydroxypropyl-beta-cyclodextrin (catalyst) | Methanol/Water | 0-30 then 35-70 | - | High | [9] |

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine.

Protocol 1: Synthesis using Methanol and Sodium Bicarbonate[4]

-

Reaction Setup: To a stirred mixture of 45.0 g of methanol and 5.0 g of water, add 16.8 g (0.2 mole) of sodium bicarbonate and 18.5 g (0.1 mole) of cyanuric chloride.

-

Reaction Execution: The addition of cyanuric chloride will cause the reaction temperature to rise to approximately 35°C with the evolution of carbon dioxide. After the gas evolution subsides, the mixture is heated to reflux and maintained for 30 minutes.

-

Work-up and Purification: The reaction mixture is cooled and diluted with water. The resulting solid product is collected by filtration, washed repeatedly with water, and dried to yield crude 2-chloro-4,6-dimethoxy-1,3,5-triazine.

-

Recrystallization: The crude product can be recrystallized from heptane to yield the pure compound.

Protocol 2: Synthesis using Sodium Methoxide in DMF[7][8]

-

Reaction Setup: In a reactor, dissolve 369 kg of cyanuric chloride in 500 kg of N,N-dimethylformamide. Cool the solution to 5-10°C.

-

Reaction Execution: Add 245-260 kg of solid sodium methoxide to the cooled solution. The reaction is stirred at room temperature for 2 hours, followed by heating to reflux for an additional 2.5 hours.

-

Work-up and Purification: After the reaction is complete, a large volume of water is added to the reaction mixture, and the precipitated solid is filtered. The solid is then washed with water and dried to obtain the crude product.

-

Recrystallization: The crude 2-chloro-4,6-dimethoxy-1,3,5-triazine is purified by recrystallization from heptane.

The experimental workflow for a typical synthesis is illustrated below:

Caption: A typical experimental workflow for the synthesis of 2,4-dialkoxy-6-chloro-1,3,5-triazines.

Conclusion

The synthesis of 2,4-dialkoxy-6-chloro-1,3,5-triazines is a well-established process primarily relying on the stepwise nucleophilic substitution of cyanuric chloride. By carefully controlling the reaction conditions, particularly the temperature and stoichiometry of the reagents, high yields of the desired disubstituted products can be achieved. The methodologies presented in this guide offer robust and scalable routes for the preparation of these valuable chemical intermediates, providing a solid foundation for researchers and professionals in the field of drug development and materials science.

References

- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. prepchem.com [prepchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 7. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]

- 8. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Stepwise Nucleophilic Substitution of 2,4-Dichloro-6-ethoxy-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-ethoxy-1,3,5-triazine is a versatile building block in synthetic chemistry, particularly for the development of novel therapeutic agents and functional materials. The triazine core serves as a scaffold that can be sequentially functionalized with various nucleophiles due to the differential reactivity of the two chlorine atoms. This controlled, stepwise substitution allows for the precise construction of disubstituted triazine derivatives with diverse chemical properties. These derivatives are of significant interest in drug discovery, finding applications as kinase inhibitors, antiviral agents, and herbicides.

The reactivity of the chlorine atoms on the triazine ring is attenuated by the electron-donating ethoxy group, yet they remain susceptible to nucleophilic aromatic substitution. The first substitution typically proceeds under milder conditions (room temperature), while the second substitution requires elevated temperatures. This reactivity difference is the basis for the selective introduction of two different nucleophiles. This document provides a detailed protocol for the stepwise nucleophilic substitution of this compound with amines and thiols.

Key Applications

-

Drug Discovery: Synthesis of libraries of substituted triazines for screening against various biological targets.

-

Combinatorial Chemistry: A versatile scaffold for the generation of diverse molecular entities.

-

Materials Science: Preparation of functionalized polymers and dendrimers.

-

Agrochemicals: Development of new herbicides and pesticides.

Experimental Protocols

This section details the stepwise protocol for the nucleophilic substitution of this compound. The procedure is divided into two main steps: the first substitution to yield a monosubstituted-monochloro-triazine and the second substitution to afford the final disubstituted product.

Step 1: First Nucleophilic Substitution (Monosubstitution)

This procedure describes the reaction of this compound with a primary or secondary amine to yield a 2-amino-4-chloro-6-ethoxy-1,3,5-triazine derivative. The reaction is typically carried out at room temperature.

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine, piperidine, aniline)

-

Anhydrous N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., THF).

-

Add the amine (1.0 - 1.2 eq) to the solution.

-

Add the base, either DIPEA (1.2 eq) or K₂CO₃ (1.2 eq), to the reaction mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).[1]

-

Once the reaction is complete, filter the mixture to remove any solid byproducts (e.g., K₂CO₃, DIPEA salts).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-amino-4-chloro-6-ethoxy-1,3,5-triazine derivative.

Step 2: Second Nucleophilic Substitution (Disubstitution)

This procedure describes the reaction of the 2-amino-4-chloro-6-ethoxy-1,3,5-triazine intermediate with a second nucleophile (amine or thiol) to yield a fully substituted triazine. This step generally requires higher temperatures to proceed to completion.

Materials:

-

2-amino-4-chloro-6-ethoxy-1,3,5-triazine derivative (from Step 1)

-

Second nucleophile (primary/secondary amine or thiol)

-

Anhydrous N,N-Diisopropylethylamine (DIPEA) or other suitable base

-

Anhydrous solvent (e.g., THF, Dioxane)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Nitrogen or Argon atmosphere setup

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the 2-amino-4-chloro-6-ethoxy-1,3,5-triazine derivative (1.0 eq) in a suitable anhydrous solvent (e.g., THF).

-

Add the second nucleophile (1.0 - 1.5 eq) to the solution.

-

Add the base, such as DIPEA (1.5 eq), to the reaction mixture.

-

Heat the reaction mixture to a temperature ranging from 50°C to reflux, depending on the reactivity of the nucleophile. For less reactive or hindered nucleophiles, higher temperatures and longer reaction times may be necessary.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The residue can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final disubstituted 1,3,5-triazine product.

Data Presentation

The following table summarizes representative reaction conditions and yields for the stepwise nucleophilic substitution on chloro-s-triazine derivatives. Note that yields are highly dependent on the specific nucleophiles and reaction conditions used.

| Starting Material | Nucleophile 1 (eq) | Temp (°C) | Time (h) | Nucleophile 2 (eq) | Temp (°C) | Time (h) | Product | Yield (%) |

| 2,4-Dichloro-6-methoxy-1,3,5-triazine | 4-Aminobenzonitrile (1.0) | rt | 24 | - | - | - | 4-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino)benzonitrile | - |

| 4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzonitrile | - | - | - | Piperidine (1.0) | rt | 24 | 4-((4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzonitrile | - |

| 2,4,6-Trichloro-1,3,5-triazine | Phenol (1.0) | 0 | 0.5 | - | - | - | 2,4-Dichloro-6-phenoxy-1,3,5-triazine | >95 |

| 2,4-Dichloro-6-(isopentylthio)-1,3,5-triazine | - | - | - | Phenol (2.0) | 35 | 12 | 2-(Isopentylthio)-4,6-diphenoxy-1,3,5-triazine | 90 |

| 2,4,6-Trichloro-1,3,5-triazine | Isopentylamine (1.0) | 0 | 0.5 | - | - | - | 4,6-Dichloro-N-isopentyl-1,3,5-triazin-2-amine | 94 |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the stepwise nucleophilic substitution protocol.

Caption: Experimental workflow for the stepwise nucleophilic substitution.

Caption: Logical relationship of the stepwise substitution process.

References

Application Notes and Protocols for Temperature-Controlled Reactions with 2,4-Dichloro-6-ethoxy-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the temperature-controlled nucleophilic substitution reactions of 2,4-dichloro-6-ethoxy-1,3,5-triazine. This versatile building block is instrumental in the synthesis of a wide array of substituted triazine derivatives with applications in medicinal chemistry and drug discovery. The protocols outlined below offer a strategic approach to selectively introduce various nucleophiles onto the triazine core by carefully manipulating the reaction temperature.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The reactivity of substituted chlorotriazines, such as this compound, is governed by the principle of sequential nucleophilic aromatic substitution, where the chlorine atoms can be replaced in a stepwise manner. This selectivity is primarily controlled by temperature, a crucial factor for the synthesis of mono-, di-, and tri-substituted triazines.[3][4]

The presence of an ethoxy group in this compound influences the reactivity of the remaining two chlorine atoms. Generally, the first nucleophilic substitution on a dichlorotriazine occurs at a lower temperature (typically 0-5 °C or room temperature), while the second substitution requires more elevated temperatures. This differential reactivity allows for the controlled synthesis of asymmetrically substituted triazines, which is a key strategy in the development of novel therapeutic agents.

Data Presentation

The following tables summarize the temperature-controlled reactions of this compound with various nucleophiles, providing an overview of reaction conditions and expected outcomes.

Table 1: Temperature-Controlled Substitution of the First Chlorine Atom

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Aminobenzonitrile | Acetone, NaHCO₃, 0 °C to room temp., 24 h | 2-Chloro-4-(4-cyanoanilino)-6-ethoxy-1,3,5-triazine | Not specified | [5] |

| Amine (General) | THF, K₂CO₃, Room temp., 24 h | 2-Chloro-4-amino-6-ethoxy-1,3,5-triazine | Not specified | [5] |

Table 2: Temperature-Controlled Substitution of the Second Chlorine Atom

| Starting Material | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Chloro-4-(4-cyanoanilino)-6-ethoxy-1,3,5-triazine | Amine (Piperidine, Morpholine, or Diethylamine) | THF, K₂CO₃, Room temp., 24 h | 2-(4-Cyanoanilino)-4-amino-6-ethoxy-1,3,5-triazine | Not specified | [5] |

| 2-Chloro-4,6-diamino-1,3,5-triazine (general) | Thiophenol | KOH, 1,4-dioxane, Reflux | 2,4-Diamino-6-(phenylthio)-1,3,5-triazine | 97% | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments involving temperature-controlled reactions of this compound and its derivatives.

Protocol 1: Synthesis of 2-Chloro-4-(4-cyanoanilino)-6-ethoxy-1,3,5-triazine

This protocol describes the monosubstitution of a chlorine atom with an amine at a controlled temperature.

Materials:

-

This compound

-

4-Aminobenzonitrile

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Round bottom flask

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve this compound (10 mmol) in 50 mL of acetone in a round bottom flask.

-

In a separate flask, dissolve 4-aminobenzonitrile (10 mmol) in 50 mL of acetone.

-

Cool the flask containing the triazine solution to 0 °C using an ice bath.

-

While stirring vigorously, add NaHCO₃ (1.38 g, 1.3 equivalents) to the triazine solution.[5]

-

Add the 4-aminobenzonitrile solution dropwise to the stirring triazine solution.

-

Allow the reaction to stir for 24 hours, gradually warming to room temperature.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate-hexane (6:4).

-

Upon completion, the reaction mixture can be further processed to isolate the product.

Protocol 2: Synthesis of 2-(4-Cyanoanilino)-4-amino-6-ethoxy-1,3,5-triazine

This protocol outlines the disubstitution of the second chlorine atom with a different amine at room temperature.

Materials:

-

2-Chloro-4-(4-cyanoanilino)-6-ethoxy-1,3,5-triazine

-

Amine (e.g., piperidine, morpholine, or diethylamine)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Round bottom flask

-

Stirring apparatus

-

Crushed ice

-

Rotary evaporator

Procedure:

-

Dissolve 2-chloro-4-(4-cyanoanilino)-6-ethoxy-1,3,5-triazine (10 mmol) in 50 mL of THF in a round bottom flask.

-

In a separate flask, dissolve the desired amine (10 mmol) in 50 mL of THF.

-

Add K₂CO₃ (10 mmol) to the solution of the substituted triazine while stirring vigorously at room temperature.[5]

-

Add the amine solution dropwise to the stirring triazine solution.

-

Stir the reaction for 24 hours at room temperature.[5]

-

Monitor the reaction by TLC using ethyl acetate-hexane (6:4).

-

Once the starting material is consumed, remove the THF using a rotary evaporator.

-

Pour the remaining reaction mixture onto 1 L of crushed ice in a beaker.

-

Filter the solid product, wash with distilled water (3 x 500 mL), and dry under high vacuum.

-

The crude product can be recrystallized from ethyl acetate.[5]

Visualizations

Logical Relationship of Sequential Substitution

The following diagram illustrates the temperature-dependent, stepwise substitution of chlorine atoms on a dichlorotriazine core, highlighting the principle of temperature control.

Caption: Temperature-controlled sequential substitution workflow.

Experimental Workflow for Disubstituted Triazine Synthesis

This diagram outlines the general laboratory workflow for the synthesis of a disubstituted ethoxy-triazine derivative.

Caption: General experimental workflow for synthesis.

Signaling Pathways and Drug Development Applications

The 1,3,5-triazine core is a versatile scaffold for the development of compounds with a wide range of biological activities.[1] Derivatives have been explored for their potential as anticancer, antimicrobial, and antiviral agents.[1][2] The specific biological targets are diverse and depend on the nature of the substituents attached to the triazine ring. For instance, some triazine derivatives have shown inhibitory effects on enzymes like tyrosine kinases, which are crucial for angiogenesis in cancer growth.[1] The ability to synthesize asymmetrically substituted triazines through temperature-controlled reactions is particularly valuable in drug discovery, as it allows for the fine-tuning of the molecule's properties to optimize its interaction with a specific biological target. The synthesis of libraries of diverse triazine derivatives using these methods is a common strategy in the search for new drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. soc.chim.it [soc.chim.it]

- 5. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioconjugation using 2,4-Dichloro-6-ethoxy-1,3,5-triazine as a Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-ethoxy-1,3,5-triazine is a heterobifunctional crosslinker that offers a versatile platform for the conjugation of biomolecules. Its utility stems from the differential reactivity of the two chlorine atoms on the triazine ring, allowing for a sequential and controlled conjugation process. This attribute makes it a valuable tool in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), as well as in the preparation of other protein conjugates for research and diagnostic applications.

The triazine core provides a stable linkage, and the ethoxy group modulates the reactivity of the remaining chlorine atoms. The first chlorine atom is more reactive and can be substituted at lower temperatures, while the substitution of the second chlorine requires more forcing conditions. This step-wise reactivity allows for the directed coupling of two different molecules. Typically, the linker is first reacted with a drug molecule or a payload, and the resulting conjugate is then reacted with a biomolecule, such as an antibody, to form the final bioconjugate.

Key Features and Applications

Key Features:

-

Sequential Reactivity: The two chlorine atoms can be substituted at different temperatures, enabling controlled, stepwise conjugation.

-

Stable Linkage: The triazine core forms a stable covalent bond with nucleophilic groups on biomolecules.

-

Versatility: Can be used to conjugate a wide range of molecules, including proteins, peptides, and small molecule drugs.

Applications:

-

Antibody-Drug Conjugates (ADCs): Serves as a linker to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

-

Protein Labeling: Used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis.

-

Immobilization of Biomolecules: Facilitates the attachment of enzymes or antibodies to solid supports for applications in diagnostics and biocatalysis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the linker from 2,4,6-trichloro-1,3,5-triazine (TCT).

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (TCT)

-

Ethanol

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Dissolve TCT (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Add ethanol (1 equivalent) to the solution.

-

Slowly add DIPEA (1 equivalent) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within 1-2 hours), quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield pure this compound.

Table 1: Summary of Synthesis Parameters

| Parameter | Value |

| Reactants | 2,4,6-Trichloro-1,3,5-triazine, Ethanol, DIPEA |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C |

| Reaction Time | 1-2 hours |

| Purification | Silica Gel Column Chromatography |

Protocol 2: General Procedure for Two-Step Bioconjugation

This protocol outlines a general strategy for conjugating a payload (e.g., a drug) and a protein (e.g., an antibody) using the ethoxy-dichlorotriazine linker.

Step 1: Reaction of the Linker with the Payload

-

Dissolve this compound (1.2 equivalents) and the payload containing a primary amine or thiol group (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DMSO).

-

Add a non-nucleophilic base such as DIPEA (2 equivalents) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, the linker-payload conjugate can be purified by preparative HPLC.

Step 2: Conjugation of the Linker-Payload to the Protein

-

Prepare the protein (e.g., antibody) in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).

-

Add the purified linker-payload conjugate (typically in a 5-10 fold molar excess over the protein) to the protein solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 4-25 °C) for a specified time (e.g., 2-24 hours). The optimal conditions will depend on the specific protein and payload.

-

Monitor the conjugation reaction by a suitable analytical method, such as hydrophobic interaction chromatography (HIC) or mass spectrometry, to determine the drug-to-antibody ratio (DAR).[][2]

-

Quench the reaction by adding a small molecule with a free amine or thiol group (e.g., lysine or cysteine).

-

Purify the resulting bioconjugate using a desalting column or size-exclusion chromatography to remove excess linker-payload and other small molecules.

Table 2: General Bioconjugation Reaction Conditions

| Parameter | Condition |

| Linker Activation | |

| Linker:Payload Ratio | 1.2 : 1 |

| Solvent | DMF or DMSO |

| Base | DIPEA |

| Temperature | Room Temperature |

| Protein Conjugation | |

| Linker-Payload:Protein Ratio | 5-10 fold molar excess |

| Buffer | PBS, pH 7.4-8.0 |

| Temperature | 4-25 °C |

| Reaction Time | 2-24 hours |

Protocol 3: Characterization of the Bioconjugate

Determination of Drug-to-Antibody Ratio (DAR):

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC.[]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs. The relative peak areas of the different species can be used to calculate the average DAR.[]

-

Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can resolve species with different numbers of conjugated drugs, allowing for direct determination of the DAR.[2]

Analysis of Stability:

The stability of the linker-drug bond is crucial for the efficacy and safety of the ADC.

-